molecular formula C19H19FN2O4S B10919917 Methyl 2-({[(4-fluorobenzyl)amino](oxo)acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({[(4-fluorobenzyl)amino](oxo)acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10919917
M. Wt: 390.4 g/mol
InChI Key: GFSXSXDGAVCVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({2-[(4-FLUOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(4-FLUOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzothiophene coreCommon reagents used in these reactions include organometallic catalysts and various protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[(4-FLUOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

METHYL 2-({2-[(4-FLUOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-({2-[(4-FLUOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({2-[(4-CHLOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • METHYL 2-({2-[(4-BROMOBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

The presence of the fluorobenzyl group in METHYL 2-({2-[(4-FLUOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents .

Properties

Molecular Formula

C19H19FN2O4S

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 2-[[2-[(4-fluorophenyl)methylamino]-2-oxoacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H19FN2O4S/c1-26-19(25)15-13-4-2-3-5-14(13)27-18(15)22-17(24)16(23)21-10-11-6-8-12(20)9-7-11/h6-9H,2-5,10H2,1H3,(H,21,23)(H,22,24)

InChI Key

GFSXSXDGAVCVHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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